Introduction: A Privileged Scaffold for Modern Drug Discovery
Introduction: A Privileged Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole: Synthesis, Characterization, and Applications in Medicinal Chemistry
The indazole core is a prominent heterocyclic motif recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2][3] As a bioisostere of indole, the indazole nucleus offers a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions with a wide array of biological targets.[1][4] The specific compound, 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole, is a highly valuable building block, strategically functionalized to facilitate the rapid development of novel therapeutic agents.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this key intermediate. We will delve into its physicochemical properties, propose a robust synthetic pathway with detailed protocols, explore its chemical reactivity, and discuss its applications in drug discovery programs. The strategic incorporation of its three key substituents underpins its utility:
-
The C5-Cyclopropyl Group: This small, strained ring is a powerful tool in drug design. It often enhances metabolic stability by blocking potential sites of oxidation, increases potency through favorable hydrophobic interactions, and provides conformational rigidity to the molecule, which can lead to improved receptor binding affinity.[5]
-
The N1-Methyl Group: N-alkylation of the indazole core is a critical strategy for modulating physicochemical properties such as solubility, lipophilicity (LogP), and membrane permeability. The methyl group at the N-1 position, the thermodynamically more stable tautomer, eliminates the acidic N-H proton, which can prevent unwanted metabolic conjugation and alter binding modes within a target protein.[2][4]
-
The C3-Iodo Group: The iodine atom at the C-3 position is arguably its most important feature for medicinal chemists. It serves as a versatile synthetic handle, perfectly poised for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[6] This allows for the systematic and efficient exploration of the surrounding chemical space to optimize structure-activity relationships (SAR).
Section 1: Core Chemical and Physical Properties
While extensive experimental data for this specific molecule is not consolidated in a single public source, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value / Description |
| IUPAC Name | 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole |
| CAS Number | 1823254-16-5 |
| Molecular Formula | C₁₁H₁₁IN₂ |
| Molecular Weight | 298.12 g/mol |
| Appearance | Expected to be an off-white to yellow or brown solid. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |
| Melting Point | Not reported in available literature, but expected to be a crystalline solid with a defined melting point. |
Spectroscopic Signature Analysis
The structural features of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole give rise to a predictable spectroscopic profile essential for its characterization.
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the indazole ring, a singlet for the N-methyl group (typically around 3.8-4.2 ppm), and a characteristic multiplet for the cyclopropyl group's methine and methylene protons in the upfield region (typically 0.6-2.0 ppm).
-
¹³C NMR: The spectrum will display signals for the aromatic carbons, the N-methyl carbon, and the unique upfield signals for the cyclopropyl carbons. The carbon bearing the iodine (C3) will be significantly shifted compared to its non-iodinated precursor.
-
Mass Spectrometry (MS): The molecular ion peak (M+) at m/z 298.12 would be expected, along with a characteristic isotopic pattern for iodine. Fragmentation may involve the loss of the cyclopropyl or methyl groups.
-
Infrared (IR) Spectroscopy: Key absorbances would include C-H stretching from the aromatic, methyl, and cyclopropyl groups, and C=C/C=N stretching from the aromatic and pyrazole rings.
Section 2: Synthesis and Purification Workflow
A robust and regioselective synthesis is paramount for the utility of any chemical building block. While numerous methods exist for constructing the indazole core, we propose a logical and field-proven three-step sequence starting from a commercially available precursor.[7][8] This pathway is designed to provide excellent control over regiochemistry at each critical step.
Caption: Proposed two-step synthesis of the target compound from 5-Cyclopropyl-1H-indazole.
Step 1: Regioselective N-Methylation
Causality: The N-alkylation of an indazole can occur at either the N-1 or N-2 position. The choice of base and solvent is critical for controlling the regioselectivity. Using a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic solvent like THF deprotonates the indazole to form the indazolide anion. The subsequent alkylation with an electrophile like methyl iodide preferentially occurs at the N-1 position, which is the thermodynamically favored product.[4] This method avoids the formation of significant amounts of the undesired N-2 isomer, simplifying purification.
Protocol 2.1: Synthesis of 1-Methyl-5-cyclopropyl-1H-indazole
-
Materials: 5-Cyclopropyl-1H-indazole, Sodium Hydride (60% dispersion in mineral oil), Methyl Iodide (MeI), Anhydrous Tetrahydrofuran (THF), Saturated Ammonium Chloride (NH₄Cl) solution, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel, ice bath.
-
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Sodium Hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-Cyclopropyl-1H-indazole (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add Methyl Iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow, dropwise addition of saturated NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure N-1 methylated product.
-
Step 2: Regioselective C-3 Iodination
Causality: The C-3 position of the 1H-indazole ring is analogous to the C-2 position of indole and is the most nucleophilic carbon. Electrophilic halogenation, therefore, occurs selectively at this position.[6] The reaction of 1-methyl-5-cyclopropyl-1H-indazole with molecular iodine in the presence of a base like potassium carbonate proceeds via electrophilic substitution to yield the desired 3-iodo derivative.[6] DMF is a suitable polar aprotic solvent for this transformation.
Protocol 2.2: Synthesis of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole
-
Materials: 1-Methyl-5-cyclopropyl-1H-indazole, Iodine (I₂), Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF), Sodium Thiosulfate solution, Water, Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer, heating mantle.
-
Procedure:
-
To a round-bottom flask, add 1-Methyl-5-cyclopropyl-1H-indazole (1.0 equivalent), Potassium Carbonate (2.0 equivalents), and DMF.
-
To this stirring mixture, add Iodine (1.2 equivalents) portion-wise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude solid by recrystallization or flash column chromatography to afford the final product.
-
Section 3: Synthetic Utility in Medicinal Chemistry
The primary value of 5-Cyclopropyl-3-iodo-1-methyl-1H-indazole lies in its capacity to serve as a versatile platform for generating diverse molecular libraries. The C-I bond is a superb substrate for numerous palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the C-3 position.
Caption: Synthetic utility of the C3-iodo group in common cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl rings, creating biaryl structures common in kinase inhibitors.
-
Sonogashira Coupling: Coupling with terminal alkynes provides access to rigid, linear linkers often used to probe deep into receptor binding pockets.
-
Heck Coupling: The introduction of vinyl groups allows for further functionalization or the creation of olefinic linkers.
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds, enabling the direct attachment of primary or secondary amines, a crucial step in synthesizing compounds that interact with amine-binding residues in proteins.
This synthetic versatility allows for rapid SAR exploration, where the C-3 substituent can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.[9][10]
Section 4: Applications and Significance in Drug Discovery
Indazole derivatives are central to many successful therapeutic agents. For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor used in cancer therapy, and Axitinib is another kinase inhibitor for treating renal cell carcinoma.[1] These drugs highlight the effectiveness of the indazole scaffold in targeting ATP-binding sites in enzymes.
5-Cyclopropyl-3-iodo-1-methyl-1H-indazole is an ideal starting point for projects aiming to discover new drugs in areas such as:
-
Oncology: Developing novel kinase inhibitors.
-
Inflammation: Targeting enzymes involved in inflammatory pathways.[11]
-
Neuroscience: Creating ligands for CNS receptors.
The combination of a metabolically robust cyclopropyl group and a versatile iodinated handle makes this molecule a high-value asset for any drug discovery campaign, enabling the efficient synthesis of novel chemical entities with desirable drug-like properties.
References
- Vertex AI Search Grounding API. (n.d.). 3 - Supporting Information.
- Vertex AI Search Grounding API. (n.d.). 40-Supporting informationRNP-1107-701.
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
- Caribbean Journal of Science and Technology. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.
- BLDpharm. (n.d.). 1360946-18-4|5-Cyclopropyl-3-iodo-1H-indazole.
- PMC. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- PMC. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- Sathyabama Institute of Science and Technology. (n.d.). Molecular Iodine as an efficient catalyst for the synthesis of indazole.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-cyclopropyl-1-methyl-1H-indazole.
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- PubMed. (2015). Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia.
- PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
- RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Organic Chemistry Portal. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
- PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
- MDPI. (2025). Special Issue “Advances in Drug Discovery and Synthesis”.
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]
- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 8. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. mdpi.com [mdpi.com]
- 11. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
